molecular formula C22H27ClN6O B2550665 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine CAS No. 1251696-12-4

5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine

Cat. No.: B2550665
CAS No.: 1251696-12-4
M. Wt: 426.95
InChI Key: DLDCTDYMATYYFN-UHFFFAOYSA-N
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Description

The compound 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic molecule that features a combination of several functional groups, including a piperazine ring, an oxadiazole ring, and a pyridine ring

Scientific Research Applications

5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancers.

    Pharmacology: It can be studied for its interactions with biological targets such as receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative, followed by the formation of the oxadiazole ring, and finally the attachment of the pyridine moiety.

    Synthesis of Piperazine Derivative: The piperazine derivative can be synthesized through a Mannich reaction, where a piperazine ring is reacted with formaldehyde and a suitable amine.

    Formation of Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of Pyridine Moiety: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Properties

IUPAC Name

5-[5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-5-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-18(23)7-9-19/h5-10,15H,3-4,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDCTDYMATYYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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